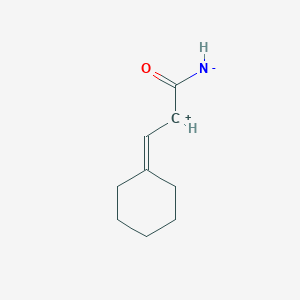
3-Cyclohexylidenepropanoylazanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexylidenepropanoylazanide is an organic compound characterized by a cyclohexylidene group attached to a propanoylazanide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylidenepropanoylazanide typically involves the reaction of cyclohexanone with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
3-Cyclohexylidenepropanoylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Azide derivatives
科学研究应用
3-Cyclohexylidenepropanoylazanide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Cyclohexylidenepropanoylazanide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal transduction: Modulating signaling pathways by interacting with key proteins.
相似化合物的比较
Similar Compounds
- Cyclohexylideneacetylazanide
- Cyclohexylidenebutanoylazanide
- Cyclohexylidenepentanoylazanide
Uniqueness
3-Cyclohexylidenepropanoylazanide stands out due to its specific structural configuration, which imparts unique reactivity and stability. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
72001-23-1 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC 名称 |
3-cyclohexylidenepropanoylazanide |
InChI |
InChI=1S/C9H13NO/c10-9(11)7-6-8-4-2-1-3-5-8/h6-7H,1-5H2,(H-,10,11) |
InChI 键 |
OABFVBCCSWBLSE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=C[CH+]C(=O)[NH-])CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


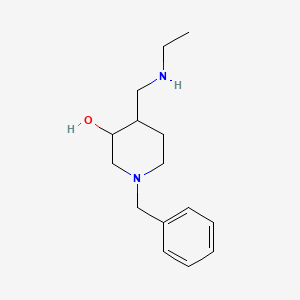
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
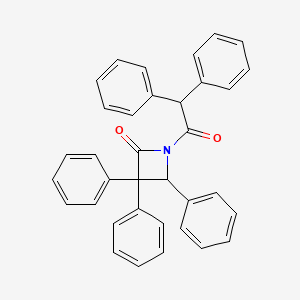
![9,10,12-trimethylbenzo[a]acridine](/img/structure/B13954136.png)

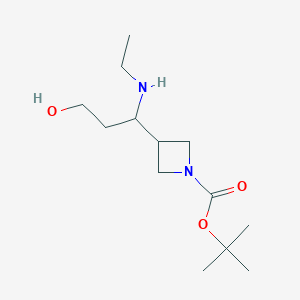

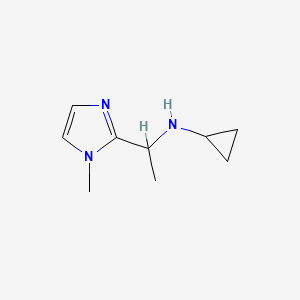
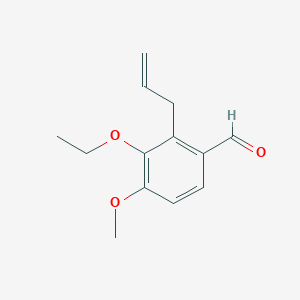
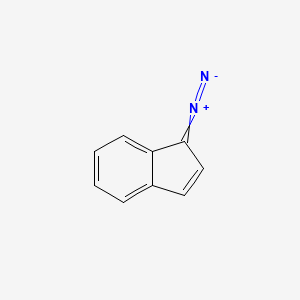

![1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine](/img/structure/B13954180.png)
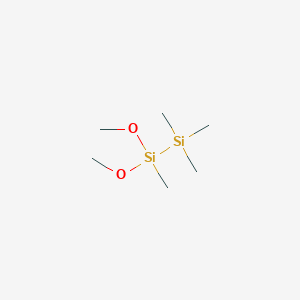
![2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954196.png)
